1-(6-Chloro-4-pyrimidinyl)azepane
Overview
Description
1-(6-Chloro-4-pyrimidinyl)azepane is a chemical compound with the molecular formula C10H14ClN3 and a molecular weight of 211.69 g/mol . It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 6-position and an azepane ring attached at the 1-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-4-pyrimidinyl)azepane typically involves the reaction of 6-chloro-4-pyrimidinylamine with azepane under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors . The process is designed to ensure the efficient and cost-effective production of the compound while maintaining high purity and quality standards. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-4-pyrimidinyl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The azepane ring can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield reduced forms of the pyrimidine or azepane rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
1-(6-Chloro-4-pyrimidinyl)azepane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(6-Chloro-4-pyrimidinyl)azepane involves its interaction with specific molecular targets and pathways within biological systems . The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(6-Chloro-4-pyrimidinyl)azepane is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the azepane ring . This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-9-7-10(13-8-12-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPNPJIAXIADEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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